Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical exploration of the crystallographic analysis of 6-(Furan-2-yl)nicotinic acid, a molecule of significant interest due to the combination of the bioactive nicotinic acid scaffold and a furan moiety.[1][2] Nicotinic acid and its derivatives are crucial in pharmaceutical research, with applications ranging from vitamin B3 supplements to treatments for various diseases.[1][3] The incorporation of a furan ring introduces unique electronic and steric properties, making the detailed study of its three-dimensional structure paramount for understanding its potential in drug design and materials science.[4]
This document is structured to guide researchers through the entire process, from obtaining suitable crystalline material to advanced computational analysis of its solid-state structure. The methodologies described herein are grounded in established best practices to ensure scientific rigor and data integrity.
Synthesis and Crystallization: The Foundation of Analysis
A robust crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the ultimate accuracy of the solved structure.[5]
Synthesis of 6-(Furan-2-yl)nicotinic Acid
The synthesis of 6-(Furan-2-yl)nicotinic acid typically involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated nicotinic acid derivative and a furan-containing organometallic reagent. While several synthetic routes may exist, a common approach is the palladium-catalyzed Suzuki coupling of 6-chloronicotinic acid with furan-2-boronic acid.
-
Rationale: This method is widely employed due to its high efficiency, tolerance of various functional groups, and generally good yields. The choice of catalyst, base, and solvent system is critical and must be optimized to maximize the yield and purity of the final product, which is essential for successful crystallization.
Following the reaction, the crude product must be purified, typically via column chromatography or recrystallization, to remove any unreacted starting materials, by-products, or catalyst residues. Spectroscopic characterization using NMR (¹H, ¹³C) and Mass Spectrometry is mandatory to confirm the chemical identity and purity of the synthesized 6-(Furan-2-yl)nicotinic acid before proceeding.
Protocol: Growing Diffraction-Quality Single Crystals
Obtaining crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD) is often more of an art than a science, requiring patience and systematic screening of conditions. The goal is to encourage slow, ordered molecular assembly into a well-defined lattice.
Protocol 1: Crystal Growth by Slow Evaporation
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Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature. An ideal solvent is one in which the compound is sparingly soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of 6-(Furan-2-yl)nicotinic acid in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is critical to remove any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment.
-
Monitoring: Observe the vial daily for the formation of crystals. High-quality crystals are typically clear, possess well-defined faces, and are free of cracks or inclusions. This process can take anywhere from a few days to several weeks.
-
Causality: The slow evaporation method allows the concentration of the solute to increase gradually, providing sufficient time for molecules to orient themselves into a thermodynamically stable crystal lattice. Rapid evaporation often leads to amorphous powders or poorly-ordered microcrystals unsuitable for SC-XRD.[6]
The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.[5][7][8]
The SC-XRD Experimental Workflow
The journey from a single crystal to a refined molecular structure follows a well-defined path. Each step is crucial for the quality of the final result.
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Caption: High-level overview of the single-crystal X-ray diffraction workflow.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection
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Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
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Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated through various angles. Modern diffractometers use sensitive area detectors (e.g., CCD or CMOS) to capture the diffraction pattern efficiently.[7][9]
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Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. Software programs are then used to solve the "phase problem" and generate an initial electron density map, from which the atomic positions can be determined. This initial model is then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
Interpreting the Results: Key Crystallographic Parameters
The final output of a successful structure refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key data are summarized in tables for clarity.
Table 1: Crystal Data and Structure Refinement for 6-(Furan-2-yl)nicotinic Acid (Example Data)
| Parameter | Value |
| Empirical Formula | C₁₀H₇NO₃ |
| Formula Weight | 189.17 |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.21 Å, b = 11.75 Å, c = 9.89 Å |
| β = 105.4° |
| Volume | 808.5 ų |
| Z (Molecules per cell) | 4 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| Goodness-of-fit (S) | 1.05 |
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Trustworthiness: The R-factors (R₁, wR₂) and the Goodness-of-Fit (S) are critical indicators of the quality of the refinement. Lower R-factors (ideally < 0.05 for R₁) indicate a better agreement between the model and the experimental data. An S value close to 1.0 suggests that the refinement model is appropriate.
Deconstructing the Structure: Molecular Geometry and Intermolecular Interactions
With the structure solved, the focus shifts to a detailed analysis of the molecular and supramolecular features.
Intramolecular Geometry
Analysis of the refined structure reveals precise bond lengths and angles. For 6-(Furan-2-yl)nicotinic acid, key points of interest include the dihedral angle between the pyridine and furan rings, which dictates the overall planarity of the molecule, and the geometry of the carboxylic acid group.
Table 2: Selected Bond Lengths and Angles (Example Data)
| Bond/Angle | Length (Å) / Degrees (°) |
| C(2)-C(7) | 1.475(3) |
| C(5)-C(10) | 1.482(2) |
| Dihedral Angle |
| Pyridine-Furan | 15.2(1)° |
The observed non-planarity between the two rings is a common feature in such bi-aryl systems, arising from a balance between steric hindrance and conjugative effects.
Supramolecular Assembly: The Role of Hydrogen Bonding
In the solid state, molecules rarely exist in isolation. They pack together to form a stable three-dimensional lattice, guided by intermolecular forces. For 6-(Furan-2-yl)nicotinic acid, hydrogen bonding is the dominant interaction. The carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen acts as an additional acceptor.
A classic feature is the formation of a carboxylic acid dimer synthon, where two molecules are linked via a pair of O-H···O hydrogen bonds, forming a robust R²₂(8) ring motif. This dimer then interacts with neighboring dimers through other weaker interactions, such as C-H···O contacts, to build the extended crystal lattice.
Table 3: Hydrogen Bond Geometry (Example Data)
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| O(1)–H(1)···O(2) | 0.84 | 1.81 | 2.645(2) | 174.1 |
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Expertise: The identification of these recurring hydrogen bonding patterns, or "supramolecular synthons," is fundamental to crystal engineering. Understanding these interactions allows scientists to predict and design new crystalline materials with desired physical properties.
Advanced Structural Insights
To gain a deeper, more quantitative understanding of the crystal packing, advanced analytical techniques are employed.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[10][11][12] The surface is generated around a molecule, and the color mapping provides information about the nature and strength of intermolecular contacts.
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d_norm surface: This surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Bright red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, where the intermolecular distance is shorter than the sum of the van der Waals radii.[12][13]
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2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ).[13] The plot provides a quantitative breakdown of the different types of contacts (e.g., H···H, O···H, C···H) and their relative contributions to the overall crystal packing.[10][14]
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Caption: Workflow for Hirshfeld surface analysis and data interpretation.
For 6-(Furan-2-yl)nicotinic acid, the Hirshfeld analysis would be expected to show:
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Dominant, sharp spikes in the fingerprint plot corresponding to the strong O-H···O hydrogen bonds.
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A significant contribution from H···H contacts, which are generally the most abundant type of contact in organic crystals.[13]
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Contributions from C-H···O and C-H···π interactions, which play a crucial role in stabilizing the three-dimensional packing arrangement.
Density Functional Theory (DFT) Calculations
To complement the experimental data, gas-phase geometry optimization can be performed using Density Functional Theory (DFT).[15][16][17] This computational method calculates the lowest energy conformation of an isolated molecule.[18]
-
Purpose: By comparing the DFT-optimized geometry with the geometry observed in the crystal structure, one can assess the influence of the crystal packing forces (e.g., hydrogen bonding) on the molecular conformation. Significant differences between the two, particularly in torsion angles, indicate that intermolecular interactions in the solid state play a major role in "locking" the molecule into a specific conformation that may differ from its gas-phase minimum.
-
Methodology: A common approach is to use a functional like B3LYP with a basis set such as 6-311G(d,p).[16][19] The comparison provides a valuable link between the experimental solid-state structure and the intrinsic properties of the molecule itself.
Conclusion
The comprehensive crystal structure analysis of 6-(Furan-2-yl)nicotinic acid, integrating synthesis, high-quality SC-XRD data, and advanced computational tools like Hirshfeld surface analysis and DFT, provides a complete picture of its solid-state architecture. The detailed understanding of its intramolecular geometry and the specific network of intermolecular interactions, dominated by strong O-H···O hydrogen bonds, is invaluable for researchers in medicinal chemistry and materials science. This knowledge forms a critical foundation for predicting physicochemical properties, designing novel derivatives with enhanced bioactivity, and engineering new crystalline forms with tailored properties.
References
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available from: [Link]
-
Kourkoumelis, N., & Hatzidimitriou, A. G. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(8), 114. Available from: [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available from: [Link]
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available from: [Link]
-
Hassan, M. H., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(15), 5809. Available from: [Link]
-
Pop, R., Crisan, M., Crisan, L., & Oprea, O. (2018). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 19(12), 3925. Available from: [Link]
-
EXPO - Software Ic. (n.d.). Geometry Optimization. Available from: [Link]
-
ResearchGate. (n.d.). DFT calculations. (a) Geometry optimization by density functional... [Image]. Available from: [Link]
-
Kulaev, K., Ryabov, A., Medvedev, M., Burnaev, E., & Vanovskiy, V. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv preprint arXiv:2501.08588. Available from: [Link]
-
Infinity Analyze. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]
-
Martin, G. P., et al. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 23(4), 2397-2408. Available from: [Link]
-
Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15287-15299. Available from: [Link]
-
ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? Available from: [Link]
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. Available from: [Link]
-
Nar, M., et al. (2025). Nicotinamide complexes of metal(II) furan-2-carboxylates: synthesis, determination of crystal structures, Hirshfeld surface analysis, and in vitro and in silico evaluation of inhibitory properties on CA I, CA II, AChE, BChE, and GR enzymes. Structural Chemistry. Available from: [Link]
-
Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available from: [Link]
-
CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. Note: This is a general reference for a synthetic step mentioned and may not be available as a direct URL.
-
Wójcik, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. Available from: [Link]
-
Sanna, C., et al. (2023). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 28(14), 5431. Available from: [Link]
-
Koellner, G., et al. (1998). Crystal structure of 6-hydroxy-L-nicotine oxidase from A. nicotinovorans at 2.0 Å resolution. HASYLAB Annual Report. Available from: [Link]
-
JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available from: [Link]
-
ResearchGate. (2014). Synthesis and Characterization of Some Nicotinic Acid Complexes. Available from: [Link]
-
ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. [Image]. Available from: [Link]
Sources